2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the quinoline ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The quinoline ring can interact with DNA or proteins, influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-bromophenyl)-N-methylquinoline-4-carboxamide
- 2-(3-chlorophenyl)-N-ethylquinoline-4-carboxamide
- 2-(3-bromophenyl)-N-ethylquinoline-4-carboxylic acid
Uniqueness
2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The ethyl group attached to the nitrogen atom can also affect its solubility and pharmacokinetic properties.
Properties
Molecular Formula |
C18H15BrN2O |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-ethylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15BrN2O/c1-2-20-18(22)15-11-17(12-6-5-7-13(19)10-12)21-16-9-4-3-8-14(15)16/h3-11H,2H2,1H3,(H,20,22) |
InChI Key |
SNBXAUNDTVGUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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